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Compound of Interest

Compound Name: 8-Bromooctanoic acid

Cat. No.: B104365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
bromooctanoic acid, a valuable bifunctional molecule in organic synthesis and drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in further research.

Spectroscopic Data Summary
The empirical formula for 8-bromooctanoic acid is C₈H₁₅BrO₂ with a molecular weight of

223.11 g/mol .[1][2] Spectroscopic analysis confirms the presence of a carboxylic acid

functional group and a terminal bromoalkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the ¹H and ¹³C NMR data for 8-bromooctanoic
acid, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 (variable) Singlet (broad) 1H -COOH

3.40 Triplet 2H -CH₂Br

2.35 Triplet 2H -CH₂COOH

1.85 Quintet 2H -CH₂CH₂Br

1.63 Quintet 2H -CH₂CH₂COOH

1.30-1.45 Multiplet 4H -CH₂-(CH₂)₂-CH₂-

Data sourced from publicly available spectra. Chemical shifts and multiplicities may vary

slightly depending on the solvent and instrument.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~180 -COOH

~34 -CH₂Br

~33 -CH₂COOH

~32 -CH₂CH₂Br

~28 Methylene Chain

~28 Methylene Chain

~24 Methylene Chain

Note: Specific assignment of the methylene carbons in the middle of the chain can be

challenging without further 2D NMR experiments.[3]

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (carboxylic acid

dimer)

~2930, ~2850 Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1465 Medium C-H bend (methylene)

~1280 Medium C-O stretch

~930 Broad, Medium O-H bend (out-of-plane)

~640 Medium-Weak C-Br stretch

Characteristic absorptions are consistent with the presence of a carboxylic acid and an alkyl

bromide.[4][5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering clues to its structure.

m/z Relative Intensity Assignment

222/224 Moderate
[M]⁺, Molecular ion peak

(presence of Br isotopes)

143 Moderate [M-Br]⁺

125 Low [M-Br-H₂O]⁺

73 High [C₄H₉O]⁺

60 High
[C₂H₄O₂]⁺ (from McLafferty

rearrangement)
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The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is

observed in the molecular ion peak.[1][7]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 8-bromooctanoic acid in 0.5-0.7

mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a nuclear magnetic resonance spectrometer (e.g., 400 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid 8-
bromooctanoic acid directly onto the ATR crystal. Ensure good contact between the sample
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and the crystal by applying pressure with the anvil.

Sample Preparation (KBr Pellet): Grind a small amount of 8-bromooctanoic acid with dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the instrument and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method. For a relatively volatile compound like 8-bromooctanoic acid, gas chromatography

(GC) or direct insertion probe can be used.

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method that provides characteristic fragmentation patterns.

Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF)

analyzer.

Data Acquisition:

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

The instrument will detect the ions and their relative abundances.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions. The presence of bromine isotopes should be confirmed by observing

pairs of peaks with a mass difference of 2 and approximately equal intensity.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 8-bromooctanoic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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